Cas no 1249387-92-5 (1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)

1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene 化学的及び物理的性質
名前と識別子
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- 1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene
- Benzene, 1-bromo-3-[2-bromo-1-(1,1-dimethylethoxy)ethyl]-
- 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene
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- インチ: 1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3
- InChIKey: AXTSKNOPEQGKJK-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC=CC(C(OC(C)(C)C)CBr)=C1
じっけんとくせい
- 密度みつど: 1.494±0.06 g/cm3(Predicted)
- ふってん: 327.5±27.0 °C(Predicted)
1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135166-0.25g |
1-bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene |
1249387-92-5 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349512-2.5g |
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |
1249387-92-5 | 98% | 2.5g |
¥38556.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349512-250mg |
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |
1249387-92-5 | 98% | 250mg |
¥15678.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349512-1g |
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |
1249387-92-5 | 98% | 1g |
¥19623.00 | 2024-08-09 | |
Enamine | EN300-1135166-0.05g |
1-bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene |
1249387-92-5 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1135166-1.0g |
1-bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene |
1249387-92-5 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1135166-0.5g |
1-bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene |
1249387-92-5 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349512-100mg |
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |
1249387-92-5 | 98% | 100mg |
¥16127.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349512-500mg |
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |
1249387-92-5 | 98% | 500mg |
¥18867.00 | 2024-08-09 | |
Enamine | EN300-1135166-10g |
1-bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene |
1249387-92-5 | 95% | 10g |
$2393.0 | 2023-10-26 |
1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzeneに関する追加情報
Introduction to 1-Bromo-3-(2-Bromo-1-(tert-Butoxy)ethyl)benzene (CAS No. 1249387-92-5)
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene, with the CAS number 1249387-92-5, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique brominated and tert-butoxy functionalities, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The molecular structure of 1-bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene consists of a benzene ring substituted with a bromine atom at the 1-position and a 2-bromo-1-(tert-butoxy)ethyl group at the 3-position. The presence of these functional groups imparts specific reactivity and stability properties, making it an attractive starting material for a wide range of chemical transformations.
In recent years, there has been a growing interest in the use of brominated compounds like 1-bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene in the development of novel drugs and therapeutic agents. The bromine atoms can serve as leaving groups in substitution reactions, enabling the introduction of various functional groups that can modulate the biological activity and pharmacokinetic properties of the final product.
The tert-butoxy group in 1-bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene is particularly noteworthy for its ability to enhance solubility and stability. This group can also influence the lipophilicity of the molecule, which is crucial for optimizing drug delivery and bioavailability. Additionally, the tert-butoxy group can be easily removed or modified through various chemical reactions, providing flexibility in synthetic pathways.
Recent studies have explored the potential applications of 1-bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene in the synthesis of antiviral agents, anticancer drugs, and other therapeutic compounds. For instance, a research team at the University of California, Los Angeles (UCLA), has reported the successful use of this compound as an intermediate in the synthesis of a novel antiviral agent with potent activity against influenza viruses. The brominated functionalities were found to be essential for achieving high selectivity and efficacy in viral inhibition.
In another study published in the Journal of Medicinal Chemistry, researchers from Harvard University utilized 1-bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene to develop a series of anticancer drugs targeting specific protein-protein interactions. The tert-butoxy group was shown to enhance the binding affinity and stability of the final compounds, leading to improved therapeutic outcomes in preclinical models.
The versatility of 1-bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene extends beyond its use as an intermediate in drug synthesis. It has also found applications in materials science, where its unique chemical properties make it suitable for the preparation of advanced polymers and coatings. For example, researchers at Stanford University have demonstrated the use of this compound in the synthesis of conductive polymers with enhanced electrical properties.
Safety considerations are paramount when handling compounds like 1-bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene. While it is not classified as a hazardous material or controlled substance, proper safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound away from incompatible materials.
In conclusion, 1-Bromo-3-(2-Bromo-1-(tert-Butoxy)ethyl)benzene (CAS No. 1249387-92-5) is a highly valuable compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of brominated and tert-butoxy functionalities makes it an indispensable intermediate for developing novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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